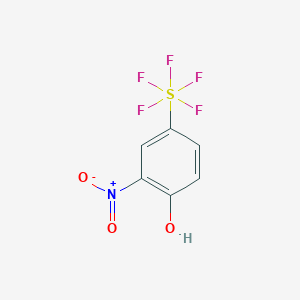

2-Nitro-4-(pentafluorosulfanyl)phenol

Description

Properties

IUPAC Name |

2-nitro-4-(pentafluoro-λ6-sulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F5NO3S/c7-16(8,9,10,11)4-1-2-6(13)5(3-4)12(14)15/h1-3,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHHRNDFXUQGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672876 | |

| Record name | 2-Nitro-4-(pentafluoro-lambda~6~-sulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159512-26-1 | |

| Record name | (OC-6-21)-Pentafluoro(4-hydroxy-3-nitrophenyl)sulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4-(pentafluoro-lambda~6~-sulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitro-4-(pentafluorosulfanyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-Nitro-4-(pentafluorosulfanyl)phenol, a compound of increasing interest in medicinal chemistry and materials science. We will delve into its structural features, acidity, lipophilicity, solubility, and spectral characteristics. The methodologies for determining these properties are detailed, providing a framework for experimental design and data interpretation.

Introduction: The Significance of the Pentafluorosulfanyl Moiety

This compound emerges as a molecule of significant interest due to the unique electronic and steric properties imparted by the pentafluorosulfanyl (SF₅) group. Often dubbed a "super trifluoromethyl" group, the SF₅ moiety is highly electronegative, chemically and thermally stable, and contributes to increased lipophilicity and metabolic stability in parent molecules.[1][2] These characteristics make it an attractive functional group in the design of novel therapeutic agents and advanced materials.[1][2] The presence of the nitro group and the phenolic hydroxyl group further functionalizes the aromatic ring, offering sites for chemical modification and influencing the compound's overall physicochemical profile. This guide aims to provide a detailed technical understanding of these properties, crucial for its application in research and development.

Molecular and Physicochemical Properties

| Property | Value | Source/Method |

| IUPAC Name | 2-nitro-4-(pentafluoro-λ⁶-sulfanyl)phenol | [3] |

| CAS Number | 1159512-26-1 | [3] |

| Molecular Formula | C₆H₄F₅NO₃S | [3] |

| Molecular Weight | 265.16 g/mol | [3] |

| Melting Point | Not available (Predicted: Solid at room temp.) | - |

| Boiling Point | Not available | - |

| pKa | Predicted: ~5-6 | Based on related nitrophenols |

| LogP | Predicted: ~2.5-3.5 | Computational prediction |

| Solubility | Predicted: Poorly soluble in water, soluble in polar organic solvents. | Based on analogous compounds |

Acidity (pKa)

The acidity of the phenolic proton in this compound is a critical parameter influencing its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor-binding interactions. The pKa is significantly influenced by the strong electron-withdrawing nature of both the nitro group and the pentafluorosulfanyl group.

Theoretical Considerations

The nitro group, particularly when ortho or para to the hydroxyl group, significantly increases the acidity of phenols through resonance and inductive effects, stabilizing the resulting phenoxide anion. Similarly, the pentafluorosulfanyl group is a powerful electron-withdrawing group, further enhancing the acidity of the phenolic proton. The combined effect of these two groups is expected to result in a pKa value that is considerably lower than that of phenol (pKa ≈ 10). For comparison, the pKa of 2-nitrophenol is approximately 7.2. The additional electron-withdrawing capacity of the SF₅ group at the para position is anticipated to lower the pKa further.

Experimental Determination of pKa

The pKa of this compound can be accurately determined using potentiometric titration or UV-Vis spectrophotometry.

Protocol: Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant (a strong base, e.g., NaOH) is added incrementally. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.

-

Instrumentation: Calibrated pH meter with a combination glass electrode, magnetic stirrer, and a micro-burette.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a water-cosolvent mixture like water-methanol to ensure solubility).

-

Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

-

Place a known volume of the analyte solution in a thermostatted vessel and immerse the pH electrode.

-

Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Record the pH value after each addition, allowing the solution to equilibrate.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Causality Behind Experimental Choices: Potentiometric titration is a robust and direct method for pKa determination. The use of a cosolvent is often necessary for compounds with low water solubility. Maintaining a constant temperature is crucial as pKa is temperature-dependent.

Diagram: Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a fundamental parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The highly fluorinated SF₅ group is known to significantly increase lipophilicity.

Theoretical Considerations

The LogP of a molecule is influenced by its overall polarity and size. The hydrophobic aromatic ring and the large, nonpolar SF₅ group are expected to contribute positively to the LogP value, indicating a preference for the lipid phase. The polar hydroxyl and nitro groups will decrease the LogP. The net effect is predicted to result in a moderately lipophilic compound.

Experimental Determination of LogP

The shake-flask method is the gold standard for experimental LogP determination.

Protocol: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of a compound between n-octanol and water.

-

Materials: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), this compound, separatory funnels, analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol).

-

Add a known volume of the stock solution to a separatory funnel containing a known volume of the second phase.

-

Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at the λmax).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

-

Causality Behind Experimental Choices: The use of pre-saturated solvents is critical to prevent volume changes during the experiment. The choice of analytical technique for quantification depends on the compound's properties (e.g., presence of a chromophore for UV-Vis) and the required sensitivity.

Solubility

Solubility in aqueous and organic media is a key determinant of a compound's utility in various applications, from formulation development in pharmaceuticals to reaction conditions in synthesis.

Predicted Solubility Profile

Due to the presence of both polar (hydroxyl, nitro) and nonpolar (aromatic ring, SF₅) groups, this compound is expected to exhibit poor solubility in water. Its solubility is likely to be significantly higher in polar organic solvents such as ethanol, methanol, acetone, and ethyl acetate. The phenolic hydroxyl group may allow for some solubility in aqueous base through deprotonation to the more soluble phenoxide.

Experimental Determination of Solubility

The equilibrium solubility can be determined by adding an excess of the solid compound to a known volume of the solvent, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant.

Protocol: Equilibrium Solubility Determination

-

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent of interest (e.g., water, buffer at a specific pH, or an organic solvent).

-

Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the suspension to separate the undissolved solid.

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot if necessary and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

-

The measured concentration represents the equilibrium solubility.

-

Spectroscopic Profile

The spectroscopic properties of this compound are essential for its identification, characterization, and quantification.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons and the phenolic proton. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and SF₅ groups. The aromatic protons will likely appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm). The phenolic proton signal may be broad and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six signals for the aromatic carbons. The carbons attached to the electron-withdrawing groups (hydroxyl, nitro, and SF₅) will be significantly deshielded and appear at higher chemical shifts. The carbon bearing the SF₅ group will also exhibit coupling to the fluorine atoms.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a key diagnostic tool for this compound. The SF₅ group will give rise to a characteristic A₄B pattern, consisting of a quintet for the four equatorial fluorine atoms and a triplet for the apical fluorine atom. The chemical shifts will be in the typical range for aryl-SF₅ compounds.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

O-H stretch: A broad band around 3200-3500 cm⁻¹ for the phenolic hydroxyl group.

-

N-O stretches (asymmetric and symmetric): Strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively, for the nitro group.

-

S-F stretches: Strong, sharp bands in the region of 800-950 cm⁻¹ are characteristic of the SF₅ group.

-

C=C aromatic stretches: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₆H₄F₅NO₃S. The fragmentation pattern may show losses of the nitro group, the SF₅ group, and other characteristic fragments.

Diagram: Key Functional Groups and their Expected Spectroscopic Signatures

Caption: Expected spectroscopic signatures.

Conclusion

The physicochemical properties of this compound are dictated by the interplay of its three key functional moieties: the phenolic hydroxyl group, the nitro group, and the pentafluorosulfanyl group. The strong electron-withdrawing nature of the nitro and SF₅ groups significantly impacts its acidity and electronic properties. The bulky and lipophilic SF₅ group is a major determinant of its lipophilicity and likely its metabolic stability. A thorough understanding and experimental determination of these properties are paramount for any researcher or scientist aiming to utilize this compound in drug discovery, materials science, or other advanced applications. The protocols and theoretical background provided in this guide serve as a robust starting point for such investigations.

References

- This compound. Fluorochem. [URL: https://www.fluorochem.co.uk/product/f303936/2-nitro-4-pentafluorosulfanylphenol]

- The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [URL: https://www.rowan-scientific.com/post/the-pentafluorosulfanyl-group-sf5]

- Pentafluorosulfanyl (SF5) technology. Melius Organics. [URL: https://meliusorganics.com/pentafluorosulfanyl-sf5-technology/]

Sources

"pKa and acidity of 2-Nitro-4-(pentafluorosulfanyl)phenol"

An In-Depth Technical Guide to the Acidity and pKa of 2-Nitro-4-(pentafluorosulfanyl)phenol

Introduction: Unveiling a Super-Acidic Phenol

In the landscape of pharmaceutical and materials science, the strategic modification of molecular scaffolds to fine-tune physicochemical properties is paramount. The compound this compound stands as a compelling example of such molecular engineering. It incorporates two of the most powerful electron-withdrawing groups known in organic chemistry onto a phenol ring: the nitro (NO₂) group and the pentafluorosulfanyl (SF₅) group. The SF₅ group, in particular, has garnered significant attention as a "super-trifluoromethyl" bioisostere, valued for its unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2]

This guide provides a comprehensive analysis of the acidity of this compound. We will dissect the theoretical underpinnings of its exceptionally low pKa, outline a robust experimental protocol for its precise determination, and provide insights into the causality behind the analytical choices. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, actionable understanding of this and similar highly functionalized molecules.

Theoretical Framework: Deconstructing the Drivers of Acidity

The acidity of a phenol is defined by the stability of its corresponding phenoxide conjugate base. The parent phenol exhibits a pKa of approximately 9.98, a result of the negative charge on the oxygen being moderately delocalized into the aromatic ring.[3] The introduction of electron-withdrawing groups (EWGs) dramatically enhances this stability, thereby increasing acidity and lowering the pKa. In this compound, this effect is amplified by the synergistic action of two distinct and potent EWGs.

The Ortho-Nitro Group Effect

The nitro group is a classic and powerful EWG that operates through two mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bonds. This effect is distance-dependent and is strongest at the ortho position.[4]

-

Resonance Effect (-R): The nitro group can participate in resonance, delocalizing the negative charge of the phenoxide ion throughout the π-system and onto its own oxygen atoms. This effect is only operative from the ortho and para positions.[5]

In the case of 2-nitrophenol (pKa ≈ 7.2), these effects significantly increase acidity compared to phenol. However, the ortho-position also allows for intramolecular hydrogen bonding between the phenolic proton and an oxygen of the nitro group.[3][6] This stabilizes the protonated form, making the proton slightly more difficult to remove and rendering the ortho-isomer slightly less acidic than its para-counterpart (p-nitrophenol, pKa ≈ 7.1).[6]

The Para-Pentafluorosulfanyl Group: An Exceptional Electron Sink

The pentafluorosulfanyl (SF₅) group is one of the most electron-withdrawing substituents used in modern chemistry.[1] Its Hammett constant (σₚ = 0.68) indicates an electron-withdrawing power comparable to or exceeding that of the nitro group (σₚ ≈ 0.78, depending on scale) and cyano group (σₚ = 0.66).[7] Its influence stems from a powerful combination of effects:

-

Extreme Inductive Effect (-I): The presence of five highly electronegative fluorine atoms bonded to a central sulfur(VI) atom creates an intense dipole, pulling electron density strongly from the aromatic ring.

-

Negative Hyperconjugation: The SF₅ group also acts as a potent resonance acceptor. This occurs through a phenomenon known as negative hyperconjugation, where the π-electrons of the ring can delocalize into the low-lying σ* orbitals of the apical S-F bonds.[8] This "no-bond" resonance character provides a highly effective pathway for delocalizing the negative charge of the phenoxide ion, significantly stabilizing it.[8]

Positioning the SF₅ group at the para position maximizes this resonance stabilization, allowing for direct conjugation with the phenoxide oxygen.

Synergistic Effect and pKa Prediction

The combination of an ortho-nitro group and a para-pentafluorosulfanyl group results in a phenol of extraordinary acidity. The phenoxide conjugate base is exceptionally stabilized as the negative charge is delocalized over the aromatic ring and onto the oxygen atoms of both the nitro and the sulfur-pentafluoride moieties. Given that p-nitrophenol has a pKa of ~7.1 and pentafluorophenol has a pKa of ~5.5, it is reasonable to predict that the pKa of this compound will be significantly lower than either, likely falling in the range of 2.5 to 4.0 , making it a strong organic acid.

Quantitative Physicochemical Data

The following table summarizes the acidity of relevant compounds for comparative analysis and contextualizes the predicted acidity of the title compound.

| Compound | Structure | pKa | Key Acidity-Influencing Factors |

| Phenol | C₆H₅OH | ~9.98[3] | Baseline resonance stabilization of phenoxide. |

| 2-Nitrophenol | C₆H₄(NO₂)OH | ~7.23[3] | Strong -I and -R effects from NO₂; intramolecular H-bonding. |

| 4-Nitrophenol | C₆H₄(NO₂)OH | ~7.14[3] | Strong -I and -R effects from NO₂; no H-bonding in the parent acid. |

| Pentafluorophenol | C₆F₅OH | ~5.5[9] | Dominant -I effect from five fluorine atoms. |

| This compound | C₆H₃(NO₂)(SF₅)OH | ~2.5 - 4.0 (Predicted) | Synergistic -I and -R effects of ortho-NO₂ and para-SF₅ groups. |

Diagram: Dissociation and Resonance Stabilization

The enhanced acidity is a direct result of the stability of the conjugate base, as illustrated below.

Caption: Dissociation equilibrium and stabilization pathways for the phenoxide anion.

Experimental Protocol: Spectrophotometric pKa Determination

The determination of pKa for a highly acidic phenol is ideally suited to UV-Vis spectrophotometry. This method is precise, requires a small amount of sample, and avoids the challenges of potentiometric titration in highly acidic media.[10][11]

Causality of Method Selection

The core principle relies on the fact that the protonated phenol (ArOH) and the deprotonated phenoxide (ArO⁻) are distinct chemical species with different electronic structures. This difference results in unique UV-Vis absorbance spectra.[12] By systematically changing the pH of the solution, we shift the equilibrium between these two species. The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) can then be applied to the spectroscopic data to calculate the pKa. The presence of sharp isosbestic points—wavelengths where the molar absorptivity of the acid and base forms are identical—serves as a self-validating mechanism, confirming that only these two species are present in the equilibrium.[10]

Step-by-Step Methodology

-

Reagents and Equipment:

-

This compound (high purity).

-

Stock Buffer Solutions: 0.1 M Glycine-HCl (pH 2.2-3.6), 0.1 M Acetate (pH 3.6-5.6).

-

0.1 M HCl (for fully protonated spectrum) and 0.1 M NaOH (for fully deprotonated spectrum).

-

Spectroscopic grade methanol or acetonitrile (as co-solvent if needed).

-

High-purity deionized water.

-

Calibrated pH meter.

-

Dual-beam UV-Vis spectrophotometer with quartz cuvettes (1 cm path length).

-

Volumetric flasks and pipettes.

-

-

Preparation of Solutions:

-

Prepare a 1 mM stock solution of the compound in methanol or acetonitrile.

-

Create a series of 10-12 buffer solutions spanning the anticipated pH range (e.g., from pH 2.0 to 6.0 in 0.2-0.4 unit increments).

-

For each measurement, add an identical, small aliquot (e.g., 50 µL) of the stock solution to a volumetric flask (e.g., 10 mL) and dilute to the mark with the appropriate buffer. This ensures the total analyte concentration is constant across all samples.

-

Prepare a "pH 0" sample using 0.1 M HCl and a "pH 12" sample using 0.1 M NaOH to obtain the spectra of the pure ArOH and ArO⁻ forms, respectively.

-

-

Spectroscopic Measurement:

-

Record the full UV-Vis spectrum (e.g., 220-500 nm) for the acidic (HCl) and basic (NaOH) solutions to determine the wavelength of maximum absorbance difference (λ_max_diff).

-

Set the spectrophotometer to measure the absorbance of each buffered solution at this fixed λ_max_diff. Use the corresponding buffer as the blank reference.

-

Accurately measure the final pH of each solution in the cuvette after the absorbance reading.

-

-

Data Analysis and pKa Calculation:

-

The pKa is calculated using the following equation: pKa = pH - log[(A - A_HA) / (A_A - A)] Where:

-

A is the absorbance of the sample at a given pH.

-

A_HA is the absorbance of the fully protonated form (in 0.1 M HCl).

-

A_A is the absorbance of the fully deprotonated form (in 0.1 M NaOH).

-

-

Calculate a pKa value for each buffer solution. The final pKa is the average of these values.

-

Alternatively, plot Absorbance vs. pH. The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of the curve (where the absorbance is halfway between A_HA and A_A).

-

Workflow Visualization

Caption: Experimental workflow for spectrophotometric pKa determination.

Conclusion and Broader Implications

This compound is an exemplar of a highly engineered molecule, designed for specific electronic properties. Its acidity is predicted to be exceptionally high, driven by the powerful and synergistic electron-withdrawing capabilities of the ortho-nitro and para-pentafluorosulfanyl substituents. This pronounced acidity, quantified by its pKa, is a critical parameter that governs its behavior in both chemical and biological systems.

For drug development professionals, a low pKa indicates that the molecule will be predominantly in its anionic (deprotonated) form at physiological pH. This has profound consequences for its absorption, distribution, metabolism, and excretion (ADME) profile, affecting properties such as membrane permeability, plasma protein binding, and interaction with biological targets. The robust spectrophotometric method detailed herein provides a reliable and self-validating system for accurately determining this crucial parameter, enabling informed decisions in the design and optimization of next-generation therapeutics and advanced materials.

References

- Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption.RSC Publishing.

- Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – W

- The Pentafluorosulfanyl Group (SF5).Rowan Scientific.

- Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids.MDPI.

- 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equ

- Absolute pKa Determinations for Substituted Phenols.Journal of the American Chemical Society.

- Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption.The Royal Society of Chemistry.

- Absolute pKa Determinations for Substituted Phenols.Air Force Institute of Technology.

- Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules.

- Using the Negative Hyperconjugation Effect of Pentafluorosulfanyl Acceptors to Enhance Two-Photon Absorption in Push–Pull Chromophores.

- Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines.PubMed.

- This compound.Fluorochem.

- Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction.

- What is the acidic order of o-nitro phenol, m-nitro phenol & p-nitro phenol & why?Quora.

- Acidity order of nitrophenols.ECHEMI.

- Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction.ACS Organic & Inorganic Au.

- Comparison of acidic strength of nitrophenols.Chemistry Stack Exchange.

- Acidity order of nitrophenols.Chemistry Stack Exchange.

- Why is the acidic nature of orthonitrophenol gre

- Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications.

- Synthesis and pKa values of 2-(3- and 4-pentafluorosulfanylphenyl)-2-fluorocyclopropylamines.

- 2-Nitrophenol.PubChem.

- Nitration of phenol to 2-nitrophenol and 4-nitrophenol.OC-Praktikum.

- Spectroscopic and Synthetic Profile of 2-Ethyl-4-nitrophenol: A Technical Overview.Benchchem.

- Spectroscopic and Synthetic Profile of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide.Benchchem.

- Pentafluorophenol.PubChem.

Sources

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. quora.com [quora.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorpti ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00350D [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pentafluorophenol | C6HF5O | CID 13041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. pharmaguru.co [pharmaguru.co]

- 12. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]

The Pentafluorosulfanyl Group in Nitrophenols: A Technical Guide to Thermal Stability

Abstract

The pentafluorosulfanyl (SF5) group has emerged as a compelling substituent in the design of advanced materials, particularly in the realms of pharmaceuticals, agrochemicals, and energetic materials.[1][2] Its unique combination of properties, including high electronegativity, significant lipophilicity, and exceptional chemical and thermal stability, sets it apart from more conventional functional groups like the trifluoromethyl (CF3) moiety.[1][2] This technical guide provides an in-depth exploration of the thermal stability of the pentafluorosulfanyl group when incorporated into nitrophenol scaffolds. We will delve into the synthesis of these compounds, the methodologies for assessing their thermal properties, the mechanisms of their decomposition, and a comparative analysis of their stability. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the SF5 group in their work.

The Pentafluorosulfanyl Group: A Primer

The pentafluorosulfanyl group, with its hypervalent sulfur atom bonded to five fluorine atoms, is a powerhouse of unique chemical and physical properties. Often dubbed a "super-trifluoromethyl group," its defining characteristics include:

-

High Electronegativity: The cumulative electron-withdrawing effect of the five fluorine atoms makes the SF5 group one of the most electronegative functional groups in organic chemistry.[1] This property can profoundly influence the electronic environment of the aromatic ring, impacting reactivity and intermolecular interactions.

-

Exceptional Thermal and Chemical Stability: The inherent strength of the sulfur-fluorine bonds confers remarkable resistance to both thermal degradation and chemical attack.[1][3] Pentafluorosulfanylbenzene, for instance, is stable under a wide array of harsh conditions, including the presence of strong acids and bases.[3]

-

Significant Lipophilicity: Despite its high polarity, the SF5 group can enhance the lipophilicity of a molecule, a crucial factor in modulating the pharmacokinetic properties of drug candidates, such as membrane permeability.[1]

Synthesis of Pentafluorosulfanyl-Substituted Nitrophenols

The introduction of the SF5 group onto a nitrophenol backbone can be achieved through several synthetic strategies. The choice of method often depends on the desired isomer and the availability of starting materials.

Nucleophilic Aromatic Substitution (SNAr)

One of the most common methods for synthesizing SF5-substituted nitrophenols is through nucleophilic aromatic substitution (SNAr). This approach typically involves the reaction of a suitably activated SF5-nitrobenzene derivative with a nucleophile. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene can serve as a precursor, where the fluorine atom is displaced by a variety of nucleophiles.[1][4]

-

Reactant Preparation: Dissolve 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene in a suitable solvent such as DMSO.

-

Nucleophile Addition: Add the desired oxygen, sulfur, or nitrogen nucleophile to the reaction mixture. The choice of nucleophile will determine the final substituent. For example, sodium methoxide would yield a methoxy group.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating, depending on the reactivity of the nucleophile.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up using standard aqueous extraction procedures. The crude product is then purified by column chromatography or recrystallization to yield the desired 3-substituted-5-nitro-1-(pentafluorosulfanyl)benzene.

Diels-Alder Cycloaddition

A more convergent and often regioselective approach to SF5-phenols involves a [4+2] Diels-Alder cycloaddition reaction. This method utilizes SF5-substituted alkynes as dienophiles, which react with electron-rich dienes to form a cyclic intermediate that subsequently aromatizes to the desired phenol.[5][6]

-

Reactant Preparation: In a suitable reaction vessel, combine the SF5-alkyne dienophile with an electron-rich diene (e.g., a substituted furan).

-

Solvent and Conditions: The reaction is typically performed in a high-boiling solvent such as chlorobenzene.[5][6] Microwave irradiation at elevated temperatures (e.g., 170 °C) can significantly accelerate the reaction.[5][6]

-

Aromatization: The intermediate cycloadduct undergoes a spontaneous or acid-catalyzed elimination to form the aromatic SF5-phenol.

-

Purification: The final product is isolated and purified using standard techniques like column chromatography.

Caption: Synthetic routes to SF5-nitrophenols.

Assessing Thermal Stability: Methodologies and Protocols

The thermal stability of SF5-nitrophenols is a critical parameter, especially for applications in energetic materials or processes requiring elevated temperatures. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques employed for this characterization.[7]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, decomposition onsets, and exothermic decomposition energies.[7]

-

Sample Preparation: A small, precisely weighed sample (typically 0.5-2 mg) of the SF5-nitrophenol is hermetically sealed in an aluminum or gold-plated copper pan.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample is heated at a constant rate, commonly 10 °C/min, over a temperature range that encompasses the expected melting and decomposition events.

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of decomposition (the temperature at which the exothermic decomposition begins) and the total heat of decomposition (the integrated area of the exothermic peak).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the kinetics of mass loss.[7]

-

Sample Preparation: A slightly larger sample (typically 2-5 mg) of the SF5-nitrophenol is placed in an open TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA furnace is purged with an inert atmosphere (e.g., nitrogen).

-

Heating Program: The sample is heated at a controlled rate (e.g., 10 °C/min) through its decomposition range.

-

Data Interpretation: The TGA curve reveals the temperatures at which mass loss occurs, the percentage of mass lost in each step, and can be used to derive kinetic parameters of the decomposition process.

Caption: Workflow for thermal stability analysis.

Thermal Stability and Decomposition Pathways

The thermal stability of SF5-nitrophenols is governed by the interplay of the highly stable SF5 group and the energetically labile nitro group, all influenced by the electronics of the phenol ring.

General Observations and Comparative Stability

While the SF5 group itself is exceptionally stable, its introduction to a nitroaromatic system does not always lead to an increase in overall thermal stability when compared to other fluorinated analogs. Computational studies suggest that replacing a trifluoromethyl (CF3) or trifluoromethoxy (OCF3) group with an SF5 group can sometimes lead to a reduction in thermal stability.[8] This is attributed to the relative weakness of the C-S bond (bond energy ~272 kJ/mol) compared to the C-C bond (~347 kJ/mol).[8] Therefore, the C-S bond can be a potential initiation point for thermal decomposition.[8]

Proposed Decomposition Mechanism

The thermal decomposition of nitroaromatic compounds is a complex process that can proceed through multiple pathways.[8] For SF5-nitrophenols, the initial decomposition steps are likely to involve the homolytic cleavage of the weakest bonds in the molecule. Based on bond dissociation energies, two primary initiation pathways are plausible:

-

C-NO2 Bond Homolysis: This is a common initial step in the decomposition of many nitroaromatic explosives, leading to the formation of a phenyl radical and nitrogen dioxide (NO2).[8]

-

C-S Bond Homolysis: As mentioned, the C-S bond is a potential weak link. Its cleavage would result in an SF5 radical and a nitrophenol radical.

Following these initial steps, a cascade of secondary reactions would occur, leading to the formation of gaseous products such as CO, CO2, N2, and various sulfur and fluorine-containing species.[8] The presence of the hydroxyl group of the phenol can also participate in the decomposition, potentially through intramolecular hydrogen bonding or by acting as a radical scavenger.

Caption: Plausible thermal decomposition pathways.

Data Summary and Comparative Analysis

While specific experimental DSC/TGA data for a wide range of SF5-nitrophenols is not extensively available in the public literature, we can draw upon computational studies and data from related compounds to provide a comparative analysis.

| Functional Group | Relative Thermal Stability (Predicted) | Key Considerations |

| -SF5 | Potentially lower than -CF3 in some nitroaromatics[8] | C-S bond is a potential weak point.[8] |

| -CF3 | Generally high | Strong C-C and C-F bonds. |

| -NO2 | Energetically labile | Primary driver of decomposition in energetic materials. |

| -OH | Can influence decomposition through hydrogen bonding and radical scavenging. |

Conclusion

The incorporation of the pentafluorosulfanyl group into nitrophenol scaffolds offers a fascinating avenue for the development of novel materials with tailored properties. While the SF5 group imparts exceptional chemical stability, its effect on the overall thermal stability of the molecule is nuanced and appears to be highly dependent on the specific molecular architecture. The relatively weaker C-S bond presents a potential kinetic liability that must be considered in the design of thermally robust SF5-containing compounds. Further experimental investigation using techniques such as DSC and TGA is crucial to fully elucidate the thermal behavior of this promising class of molecules and to validate the predictions from computational studies.

References

-

Do the -SF5 Groups Improve the Explosive Properties of Fluo-Rine-Containing Compounds?[v1] | Preprints.org. (2025, February 24). Retrieved from [Link]

-

Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - Beilstein Journals. (2016, February 3). Retrieved from [Link]

-

Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC - NIH. (2016, February 3). Retrieved from [Link]

-

Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - ResearchGate. (2025, June 15). Retrieved from [Link]

-

Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - NIH. (n.d.). Retrieved from [Link]

-

The Pentafluorosulfanyl Group (SF5) - Rowan Scientific. (n.d.). Retrieved from [Link]

-

Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. (2025, September 18). Retrieved from [Link]

-

Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. - DTIC. (n.d.). Retrieved from [Link]

-

Pentafluorosulfanylbenzene - Wikipedia. (n.d.). Retrieved from [Link]

-

Understanding the pentafluorosulfanyl group and property-driven design of SF 5 -containing compounds - RSC Publishing. (2026, January 5). Retrieved from [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. DSpace [repository.kaust.edu.sa]

The Pentafluorosulfanyl Moiety in Drug Discovery: A Technical Guide to the Potential Applications of 2-Nitro-4-(pentafluorosulfanyl)phenol

Abstract

The relentless pursuit of novel chemical entities with enhanced pharmacological profiles has led medicinal chemists to explore underutilized functional groups. Among these, the pentafluorosulfanyl (SF5) group has emerged as a "super-trifluoromethyl" moiety, offering a unique combination of physicochemical properties that can profoundly influence the efficacy, stability, and pharmacokinetics of drug candidates.[1][2] This technical guide provides an in-depth exploration of 2-Nitro-4-(pentafluorosulfanyl)phenol, a versatile building block, and outlines its potential applications in medicinal chemistry. We will delve into the strategic rationale for its use, propose synthetic and derivatization pathways, and present hypothetical screening funnels for identifying novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the SF5 group in their discovery programs.

The Strategic Advantage of the Pentafluorosulfanyl Group in Medicinal Chemistry

The SF5 group is a highly electronegative and sterically demanding substituent with remarkable chemical and thermal stability.[3] Its introduction into a molecular scaffold can impart several desirable properties for drug design.

1.1. Physicochemical Properties and Bioisosterism

The SF5 group is often considered a bioisostere for the trifluoromethyl (CF3), tert-butyl, and nitro groups.[4][5] However, it possesses distinct characteristics that set it apart.

-

High Electronegativity: The SF5 group is one of the most electron-withdrawing groups known, significantly impacting the electronic environment of the parent molecule.[2][3] This can modulate pKa, improve binding affinity to target proteins, and alter metabolic pathways.

-

Enhanced Lipophilicity: Despite its high polarity, the SF5 group is significantly more lipophilic than the CF3 group.[6][7] This property can enhance membrane permeability and improve oral bioavailability.[3]

-

Metabolic Stability: The sulfur-fluorine bonds in the SF5 group are exceptionally robust and resistant to metabolic degradation, leading to an extended in vivo half-life of drug candidates.[3][6]

-

Steric Profile: The octahedral geometry and larger size of the SF5 group compared to the CF3 group can lead to more specific and potent interactions with biological targets.[7]

| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) |

| Hansch Parameter (π) | 1.23[7] | 0.88[7] |

| Hammett Constant (σp) | 0.68[7] | 0.53[7] |

| Volume (ų) | 55.4[7] | 34.6[7] |

Table 1. Comparative physicochemical properties of the SF5 and CF3 groups.

1.2. The Unique Potential of this compound

The title compound, this compound, presents a trifecta of functionalities ripe for exploitation in medicinal chemistry:

-

The SF5 Group: Imparts the aforementioned benefits of metabolic stability, lipophilicity, and strong electron-withdrawing character.

-

The Phenolic Hydroxyl Group: A versatile handle for derivatization through etherification, esterification, or as a hydrogen bond donor in receptor interactions. Phenolic compounds are known for a wide range of biological activities.[8]

-

The Nitro Group: A strong electron-withdrawing group that can participate in hydrogen bonding and can be readily reduced to an amine, providing a key vector for further chemical modification.

Synthetic Pathways and Derivatization Strategies

The availability of this compound as a starting material (CAS 1159512-26-1) provides a crucial entry point for synthetic exploration.[9]

2.1. Synthesis of the Core Scaffold

While the direct synthesis of this compound is not extensively detailed in the literature, analogous syntheses of SF5-phenols often involve multi-step sequences starting from SF5-nitrobenzenes.[10] A plausible route could involve the selective hydroxylation of 4-nitro-pentafluorosulfanylbenzene.

Caption: Derivatization strategies for library synthesis.

Potential Therapeutic Applications and Screening Funnels

Based on the structural features of this compound and the known biological activities of related compounds, we can hypothesize several promising therapeutic areas for investigation.

3.1. Kinase Inhibition

The phenol and nitro groups can serve as key hydrogen bond donors and acceptors, respectively, for interaction with the hinge region of kinase active sites. The SF5 group can occupy hydrophobic pockets, potentially leading to high potency and selectivity.

Proposed Screening Funnel for Kinase Inhibitors:

-

Primary Screen: A panel of commercially available kinase assays (e.g., TR-FRET, AlphaScreen) targeting key oncogenic kinases (e.g., EGFR, VEGFR, BRAF).

-

Secondary Screen: Dose-response studies on hits from the primary screen to determine IC50 values.

-

Cellular Assays: Evaluation of top candidates in cancer cell lines to assess anti-proliferative activity.

-

Mechanism of Action Studies: Western blotting to confirm target engagement and downstream pathway modulation.

3.2. Anti-Infective Agents

The SF5 group has been incorporated into anti-protozoal and anti-bacterial agents, where it can enhance cell permeability and metabolic stability. [5]The nitroaromatic scaffold is also a known pharmacophore in several anti-infective drugs.

Proposed Screening Funnel for Anti-Infective Agents:

-

Primary Screen: Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

-

Cytotoxicity Assays: Evaluation of lead compounds against mammalian cell lines to assess selectivity.

-

In Vivo Efficacy Studies: Testing of promising candidates in animal models of infection.

3.3. Modulators of Nuclear Receptors

The lipophilic nature of the SF5 group makes it well-suited for targeting the ligand-binding domains of nuclear receptors. The phenolic hydroxyl can mimic the endogenous steroidal ligands.

Proposed Screening Funnel for Nuclear Receptor Modulators:

-

Primary Screen: Reporter gene assays for a panel of nuclear receptors (e.g., estrogen receptor, androgen receptor, farnesoid X receptor).

-

Secondary Screen: Ligand binding assays to confirm direct interaction with the receptor.

-

Functional Assays: Evaluation of downstream gene expression changes and physiological effects.

Experimental Protocols

4.1. General Procedure for the Reduction of the Nitro Group

Objective: To synthesize 2-Amino-4-(pentafluorosulfanyl)phenol, a key intermediate for further derivatization.

Materials:

-

This compound

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 2-Amino-4-(pentafluorosulfanyl)phenol.

4.2. General Procedure for Amide Coupling

Objective: To synthesize a library of N-acylated derivatives from 2-Amino-4-(pentafluorosulfanyl)phenol.

Materials:

-

2-Amino-4-(pentafluorosulfanyl)phenol

-

Acyl chloride or carboxylic acid

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Procedure:

-

To a solution of 2-Amino-4-(pentafluorosulfanyl)phenol (1.0 eq) and a base (1.2 eq) in anhydrous DCM, add the corresponding acyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Quench the reaction with water and extract with DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or preparative HPLC to yield the desired amide.

Conclusion

While this compound is a relatively unexplored building block, its unique combination of reactive handles and the powerful SF5 moiety presents a compelling case for its application in medicinal chemistry. The synthetic strategies and screening funnels outlined in this guide provide a roadmap for researchers to unlock the potential of this versatile scaffold. The exceptional properties imparted by the pentafluorosulfanyl group suggest that derivatives of this compound could lead to the discovery of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

-

Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]

-

A. A. G. L. Toste, F.; et al. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Omega2023 , 8 (1), 1234–1243. [Link]

-

Welch, J. T.; Lim, D. S. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem2017 , 12 (18), 1439–1446. [Link]

-

Welch, J. T.; Lim, D. S. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed2017 . [Link]

-

Vida, N.; et al. Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. J. Org. Chem.2014 , 79 (18), 8906–8911. [Link]

-

Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]

-

Vida, N.; et al. Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed2014 . [Link]

-

Welch, J. T. Fluorine in Pharmaceutical and Medicinal Chemistry: Applications of Pentafluorosulfanyl Substitution in Life Sciences Research. World Scientific Publishing2011 . [Link]

-

Vida, N.; et al. Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. ResearchGate2014 . [Link]

-

Welch, J. T. Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare2023 . [Link]

-

Bart, J.; et al. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Med. Chem. Lett.2015 , 6 (8), 913–918. [Link]

-

Lee, H.-J.; et al. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules2020 , 25 (11), 2533. [Link]

-

Altomonte, S.; Zanda, M. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. J. Fluorine Chem.2013 , 145, 1–14. [Link]

-

Bizet, V.; et al. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Org. Lett.2021 , 23 (1), 136–141. [Link]

-

Mullins, M. E.; et al. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environ. Sci. Technol.2012 , 46 (11), 5963–5970. [Link]

-

Lee, H.-J.; et al. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC2020 . [Link]

-

Oluwafemi, O. F.; et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules2023 , 28 (3), 1369. [Link]

-

Pitts, C. R.; et al. Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. ChemRxiv2023 . [Link]

-

Welch, J. T. ChemInform Abstract: Preparation and Utility of Organic Pentafluorosulfanyl‐Containing Compounds. ChemInform2013 , 44 (33). [Link]

-

Cirrincione, G.; et al. Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules2020 , 25 (15), 3421. [Link]

-

ChemSynthesis. 2-nitrophenol. [Link]

-

Kumar, A.; et al. Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate2022 . [Link]

Sources

- 1. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 2. SF5-containing building blocks - Enamine [enamine.net]

- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 4. researchgate.net [researchgate.net]

- 5. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Nitro-4-(pentafluorosulfanyl)phenol: A Novel Building Block for Advanced Materials

Abstract

The confluence of fluorine chemistry and polymer science has historically yielded materials with exceptional properties. The pentafluorosulfanyl (SF5) group, in particular, is an emerging functional moiety poised to drive significant advancements in materials science.[1][2][3] Often dubbed a "super-trifluoromethyl" group, its unique combination of high electronegativity, thermal stability, and chemical robustness makes it an attractive component for next-generation polymers.[1][3] This technical guide provides an in-depth exploration of 2-Nitro-4-(pentafluorosulfanyl)phenol, a versatile monomer, as a foundational building block for novel high-performance materials. We will delve into its synthesis, polymerization pathways, and the characterization of the resulting polymers, offering both theoretical grounding and practical, field-proven protocols for researchers, chemists, and drug development professionals.

The Pentafluorosulfanyl (SF5) Group: A Paradigm Shift in Material Properties

To appreciate the potential of the title compound, one must first understand the distinct advantages imparted by the SF5 group. Unlike the more common trifluoromethyl (CF3) group, the SF5 moiety possesses a unique octahedral geometry and superior electronic characteristics.

Key Attributes of the SF5 Group:

-

Extreme Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, making the SF5 group one of the most electronegative functionalities in organic chemistry.[1] This profoundly influences the electronic properties of the host molecule, which is a critical parameter in designing optoelectronic materials.[2]

-

Thermal and Chemical Stability: The strength and stability of the sulfur-fluorine bonds confer exceptional resistance to thermal degradation and chemical attack, a vital property for materials intended for harsh operating environments.[1]

-

Enhanced Lipophilicity: Despite its high polarity, the SF5 group can increase the lipophilicity of a molecule.[1] In the context of drug design, this can improve membrane permeability and bioavailability; in materials science, it can affect solubility and processing characteristics.[1]

These properties position the SF5 group as a critical tool for tuning the physicochemical properties of organic molecules, with significant applications in medicinal chemistry, agrochemicals, and advanced materials.[2][4]

Profile of a Powerhouse Monomer: this compound

This compound combines the potent SF5 group with two other synthetically versatile functionalities: a phenolic hydroxyl (-OH) group, which is a classic handle for polymerization, and a nitro (-NO2) group, which can be used for further chemical modification or to modulate the electronic and reactive properties of the aromatic ring.

| Property | Value | Reference |

| CAS Number | 1159512-26-1 | [5] |

| Molecular Formula | C6H4F5NO3S | [5] |

| IUPAC Name | 2-nitro-4-(pentafluoro-λ⁶-sulfanyl)phenol | [5] |

| Molecular Weight | 265.16 g/mol | (Calculated) |

| InChI Key | YEHHRNDFXUQGET-UHFFFAOYSA-N | [5] |

The strategic placement of these groups makes this monomer an ideal candidate for creating linear or cross-linked polymers with precisely engineered properties.

Synthesis Pathway: From Precursor to Monomer

The synthesis of functionalized SF5-phenols can be achieved through various routes. A common strategy involves the functionalization of a pre-existing SF5-aromatic compound. While the direct synthesis of this compound is not detailed in the provided literature, a plausible and robust method is the regioselective nitration of 4-(pentafluorosulfanyl)phenol. The electron-donating hydroxyl group is an ortho-, para-director, and while the para position is blocked by the SF5 group, the ortho positions are available for electrophilic substitution.

Caption: Synthetic route for this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative method based on standard nitration procedures for phenols and should be performed with appropriate safety precautions by trained personnel.

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Substrate Addition: Slowly add 10.0 g of 4-(pentafluorosulfanyl)phenol to the cold sulfuric acid while stirring. Ensure the temperature does not exceed 5°C. Stir until all the solid has dissolved.

-

Nitration: Prepare a nitrating mixture by cautiously adding 3.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cold. Add this nitrating mixture dropwise from the dropping funnel to the phenol solution over 30 minutes. The internal temperature must be strictly maintained between 0°C and 5°C to minimize side product formation.

-

Scientist's Note: Exceeding this temperature range can lead to di-nitrated products or oxidative degradation of the phenol, significantly reducing yield and complicating purification.[6]

-

-

Reaction Quench: After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour. Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

-

Isolation: The product will precipitate as a solid. Isolate the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound. Dry the product under vacuum.

Polymerization: Constructing Novel Materials

The phenolic hydroxyl group is the primary site for polymerization. Oxidative polymerization is a powerful technique for creating polyphenol-type materials without using formaldehyde.[7] This method can be catalyzed by enzymes or metal complexes.[7][8]

Caption: General workflow for the oxidative polymerization of the monomer.

Experimental Protocol: Enzymatic Oxidative Polymerization

-

Solution Preparation: In a 250 mL beaker, dissolve 2.0 g of this compound in 85 mL of 1,4-dioxane. Add 15 mL of a phosphate buffer solution (pH 7.0).

-

Scientist's Note: The use of an aqueous-organic solvent mixture is often necessary to overcome the low solubility of phenolic monomers in pure water and can lead to higher molecular weight polymers.[8]

-

-

Catalyst Addition: Add 50 mg of Horseradish Peroxidase (HRP) to the solution.

-

Initiation: Begin the polymerization by adding 1.5 mL of 30% hydrogen peroxide (H₂O₂) dropwise over 20 minutes while stirring vigorously. The reaction is typically exothermic.

-

Polymerization: Stir the reaction mixture at room temperature for 24 hours. The formation of the polymer may be observed as the solution becomes more viscous or a precipitate forms.

-

Workup: Pour the reaction mixture into 500 mL of methanol to precipitate the polymer.

-

Purification: Collect the polymer by filtration, wash it extensively with methanol to remove any unreacted monomer and low-molecular-weight oligomers, and then wash with water. Dry the resulting polymer in a vacuum oven at 60°C to a constant weight.

Characterization of SF5-Functionalized Polymers

A multi-faceted approach is required to fully characterize the synthesized polymer, confirming its structure, molecular weight, and thermal properties. These analyses are crucial for correlating the material's structure with its ultimate performance.[9]

Caption: Logical workflow for the comprehensive characterization of novel polymers.

| Analysis Technique | Information Obtained | Typical Expected Results for SF5-Polymer |

| ¹⁹F NMR | Confirmation of SF5 group integrity | A characteristic set of signals confirming the AB4 spin system of the -SF5 group remains intact post-polymerization. |

| GPC/SEC | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI) | Mn > 5,000 g/mol ; PDI between 1.5 - 2.5 for controlled radical polymerizations.[10] |

| FTIR | Presence of key functional groups | Disappearance or broadening of the phenolic O-H stretch (~3300 cm⁻¹), presence of aromatic C-O stretches (~1200 cm⁻¹). |

| TGA | Thermal decomposition temperature (Td) | High Td (>350°C), reflecting the high thermal stability imparted by the SF5 group and aromatic backbone. |

Potential Applications and Future Outlook

The unique combination of properties derived from the this compound building block opens avenues for a wide range of advanced applications:

-

High-Performance Engineering Plastics: The inherent thermal stability and chemical resistance make these polymers candidates for applications in aerospace, automotive, and chemical processing industries where materials must withstand extreme conditions.

-

Optoelectronic Materials: The strong dipole moment and electronegativity of the SF5 group can be harnessed to create materials with tailored dielectric properties, potentially for use in capacitors, insulators, or as components in organic light-emitting diodes (OLEDs) and transistors.[2]

-

Advanced Coatings and Membranes: The low surface energy and lipophilicity associated with highly fluorinated groups could be utilized to develop hydrophobic and oleophobic coatings or specialized separation membranes.

-

Biomedical Devices: While requiring further functionalization and biocompatibility testing, the inertness of the polymer backbone could make it a candidate for medical implants or controlled drug delivery systems.[9][11]

The path forward involves exploring copolymerization of this monomer with other functional phenols to create materials with an even broader range of tunable properties. Further research into controlling the regioselectivity of the polymerization will be key to producing linear, soluble polymers with predictable characteristics, expanding their processability and application scope.

References

- Characterizing novel polymers - Malvern Panalytical. (2011-12-12).

- Polymerization of Phenols Catalyzed by Peroxidase in Nonaqueous Media - PubMed.

- Full article: Green synthesis of soluble polyphenol: oxidative polymerization of phenol in water - Taylor & Francis Online. (2008-03-20).

- Specialty & Novel Polymer Characterization - Malvern Panalytical.

- The Pentafluorosulfanyl Group (SF5) - Rowan Scientific.

- Novel polymers: Molecular to nanoscale order in three dimensions - PNAS.

- ChemInform Abstract: Precision Polymerization of Designed Phenol: New Aspects of Phenolic Resin Chemistry - ResearchGate. (2025-08-07).

- Controlled Free-Radical Polymerization of Phenol Derivatives by Enzyme-Catalyzed Reactions in Organic Solvents | Macromolecules - ACS Publications.

- Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials - ResearchGate.

- Design and Characterization of Novel Polymeric Hydrogels with Protein Carriers for Biomedical Use - MDPI.

- Pentafluorosulfanyl (SF5) technology - Melius Organics.

- Molecular Characterization of Synthetic Polymers - Chemometrics & Advanced Separations (CAST).

- Recent advances in the chemistry and the application of SF5-compounds - ResearchGate.

- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - ResearchGate.

- Controlled free-radical polymerization of phenol derivatives by enzyme-catalyzed reactions in organic solvents | Semantic Scholar. (1995-07-01).

- This compound - Fluorochem.

- Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines - PubMed. (2014-09-19).

- Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - ResearchGate. (2025-06-15).

- Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction | ACS Organic & Inorganic Au. (2025-06-15).

- 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol.

Sources

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. researchgate.net [researchgate.net]

- 3. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 4. researchgate.net [researchgate.net]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. tandfonline.com [tandfonline.com]

- 8. Polymerization of phenols catalyzed by peroxidase in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterizing novel polymers | Malvern Panalytical [malvernpanalytical.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

The Nitro Group in 2-Nitro-4-(pentafluorosulfanyl)phenol: A Hub of Tunable Reactivity for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a hydroxyl, a nitro, and a pentafluorosulfanyl (SF5) group on a phenolic scaffold in 2-Nitro-4-(pentafluorosulfanyl)phenol creates a molecule of significant synthetic potential. The powerful electron-withdrawing properties of both the nitro and the SF5 groups render the aromatic ring exceptionally electron-deficient, thereby activating it towards a range of chemical transformations. This guide provides a comprehensive analysis of the reactivity of the nitro group in this specific molecular context. We will explore the electronic landscape of the molecule, delve into key reactions of the nitro group—primarily its reduction to an amine—and discuss the potential for nucleophilic aromatic substitution. This document is intended to serve as a practical resource, offering not only theoretical insights but also actionable experimental protocols for the synthetic chemist.

Introduction: A Molecule of Contrasting Influences

This compound is a fascinating substrate for chemical synthesis. Its structure is a study in electronic contrasts. The hydroxyl group at C1 is a strong ortho-, para-directing activator. In opposition, the nitro group at C2 and the pentafluorosulfanyl group at C4 are potent electron-withdrawing, deactivating groups. The pentafluorosulfanyl (SF5) group, in particular, is one of the most electron-withdrawing and lipophilic substituents known in organic chemistry, often considered a "super-trifluoromethyl" group.[1][2] This unique electronic arrangement dictates the reactivity of the molecule, making the nitro group a focal point for strategic chemical modifications.

The primary focus of this guide will be on the transformations of the nitro group, a versatile functional handle that can be readily converted into other functionalities, most notably an amino group. The resulting 2-amino-4-(pentafluorosulfanyl)phenol is a valuable building block for the synthesis of novel pharmaceuticals, agrochemicals, and materials.[3]

The Electronic Landscape: A Symphony of Electron Withdrawal

The reactivity of the nitro group in this compound is fundamentally governed by the electronic effects of its neighboring substituents. Both the nitro group and the SF5 group are powerful electron-withdrawing entities, acting through a combination of negative inductive (-I) and negative resonance (-R) effects.

The Hammett constants, which quantify the electron-donating or -withdrawing properties of substituents, provide a clear picture of their influence. The SF5 group possesses a Hammett constant (σp) of 0.68, which is comparable to that of a cyano group and greater than that of a trifluoromethyl group (σp = 0.54).[4][5] This strong electron withdrawal significantly acidifies the phenolic proton and deactivates the aromatic ring towards electrophilic substitution. However, and more importantly for the reactivity of the nitro group, it renders the aromatic ring highly susceptible to nucleophilic attack.

The interplay of these groups can be visualized as follows:

Figure 1. Electronic influences on the this compound ring.

This strong electron withdrawal from the aromatic ring has two major consequences for the reactivity of the nitro group:

-

Facilitated Reduction: The electron-deficient nature of the nitro group makes it a prime candidate for reduction to an amino group.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The overall electron-poor character of the ring system suggests that nucleophilic attack is a favored reaction pathway.[6][7]

Key Reactions of the Nitro Group

Reduction to 2-Amino-4-(pentafluorosulfanyl)phenol

The conversion of the nitro group to an amine is arguably the most synthetically valuable transformation of this compound. The resulting aniline is a versatile intermediate for the introduction of the unique SF5-containing phenolic moiety into more complex molecules. Several methods can be employed for this reduction, with the choice of reagent depending on the desired chemoselectivity and reaction conditions.

3.1.1. Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[8] Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose.[9]

Experimental Protocol: Catalytic Hydrogenation using Pd/C

-

Setup: In a round-bottom flask or a Parr hydrogenation apparatus, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (balloon or positive pressure) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-4-(pentafluorosulfanyl)phenol, which can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Solvent: Methanol and ethanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.

-

Catalyst: Pd/C is a robust and highly active catalyst for nitro group reduction. The catalyst loading can be adjusted to optimize the reaction rate.

-

Hydrogen Source: A hydrogen balloon is sufficient for small-scale reactions, while a Parr apparatus allows for higher pressures and faster reaction times for larger scales.

3.1.2. Chemical Reduction using Stannous Chloride (SnCl2)

For substrates that may be sensitive to catalytic hydrogenation (e.g., containing other reducible functional groups), chemical reduction with stannous chloride offers a mild and chemoselective alternative.[10][11]

Experimental Protocol: Reduction using SnCl2·2H2O

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

-

Reagent Addition: Add stannous chloride dihydrate (SnCl2·2H2O) (4-5 eq) to the solution.

-

Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it into an ice-water mixture.

-

Neutralization: Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO3) until a pH of 7-8 is reached. This will precipitate tin salts.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired product.

Causality Behind Experimental Choices:

-

Reagent: Stannous chloride is a mild reducing agent that is highly selective for nitro groups in the presence of many other functional groups.[10]

-

Stoichiometry: An excess of SnCl2 is required to ensure complete reduction.

-

Work-up: The basic work-up is crucial to precipitate the tin salts and liberate the free amine for extraction.

Table 1: Comparison of Reduction Methods

| Method | Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C | Clean, high-yielding, simple work-up | Not suitable for substrates with other reducible groups |

| Chemical Reduction | SnCl₂·2H₂O | Highly chemoselective, mild conditions | Stoichiometric amounts of tin salts are produced, requiring a more involved work-up |

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitro and SF5 groups activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr).[12] In principle, a suitable nucleophile could displace a leaving group on the ring. While the parent molecule does not have an obvious leaving group other than the nitro group itself, derivatives with a leaving group (e.g., a halogen) at the C6 position would be highly susceptible to SNAr.

The general mechanism for an SNAr reaction is as follows:

Figure 2. Generalized workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

For this compound derivatives, the nitro and SF5 groups would effectively stabilize the intermediate Meisenheimer complex, thereby facilitating the substitution. This opens up possibilities for introducing a wide range of nucleophiles at positions ortho or para to the electron-withdrawing groups.

Conclusion and Future Outlook